molecular formula C22H21NO4 B11580459 3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-methoxyphenoxy)methyl]furan-2-yl}methanone

3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-methoxyphenoxy)methyl]furan-2-yl}methanone

Cat. No.: B11580459
M. Wt: 363.4 g/mol
InChI Key: WNLZHVLETKNLBW-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-2(1H)-yl{5-[(2-methoxyphenoxy)methyl]furan-2-yl}methanone is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-methoxyphenoxy)methyl]furan-2-yl}methanone can be achieved through multi-step organic reactions. One common method involves the use of a modified Strecker reaction, which is a multi-component reaction involving an aldehyde, an amine, and a cyanide source . The reaction conditions typically include the use of silica-supported sulfuric acid in acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroisoquinolin-2(1H)-yl{5-[(2-methoxyphenoxy)methyl]furan-2-yl}methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield a ketone or an aldehyde, while reduction may yield an alcohol or an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-methoxyphenoxy)methyl]furan-2-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3,4-Dihydroisoquinolin-2(1H)-yl{5-[(2-methoxyphenoxy)methyl]furan-2-yl}methanone is unique due to its specific structural features, which include the presence of both isoquinoline and furan moieties. This unique structure may confer specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[5-[(2-methoxyphenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C22H21NO4/c1-25-19-8-4-5-9-20(19)26-15-18-10-11-21(27-18)22(24)23-13-12-16-6-2-3-7-17(16)14-23/h2-11H,12-15H2,1H3

InChI Key

WNLZHVLETKNLBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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